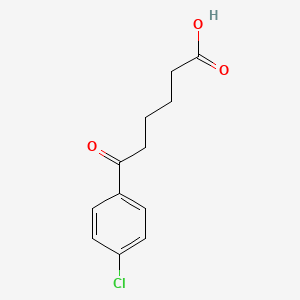

6-(4-Chlorophenyl)-6-oxohexanoic acid

Descripción general

Descripción

6-(4-Chlorophenyl)-6-oxohexanoic acid is an organic compound with the molecular formula C12H13ClO3 It is characterized by the presence of a 4-chlorophenyl group attached to a hexanoic acid backbone with a ketone functional group at the sixth position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)-6-oxohexanoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-chlorobenzene with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

Friedel-Crafts Acylation:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

6-(4-Chlorophenyl)-6-oxohexanoic acid undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium

Reduction: Sodium borohydride (NaBH4) in methanol

Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution

Major Products

Oxidation: this compound is converted to 6-(4-Chlorophenyl)hexanoic acid.

Reduction: this compound is converted to 6-(4-Chlorophenyl)-6-hydroxyhexanoic acid.

Substitution: The chlorine atom can be replaced with a methoxy group to form 6-(4-Methoxyphenyl)-6-oxohexanoic acid.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Organic Synthesis

- This compound serves as an intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it a versatile building block in organic chemistry.

-

Medicinal Chemistry

- Anti-inflammatory Effects : Research has indicated that 6-(4-Chlorophenyl)-6-oxohexanoic acid exhibits potential anti-inflammatory properties. It has been studied for its ability to inhibit lipopolysaccharide-induced inflammation in cell lines .

- Analgesic Properties : The compound is also being investigated for its analgesic effects, which could lead to the development of new pain-relief medications.

-

Material Science

- The compound's unique chemical structure may contribute to the development of new materials with specific properties, such as enhanced durability or chemical resistance.

Case Studies

-

Anticancer Research

- A study explored the effects of various phenolic acids on colorectal cancer cell lines, demonstrating that structural modifications significantly influence cytotoxicity and mechanism of action. The findings suggest potential anticancer properties for compounds similar to this compound.

-

Antimicrobial Applications

- Research focused on the antimicrobial properties of phenolic compounds showed that modifications like chlorination can enhance activity against resistant bacterial strains. The compound's structure may disrupt bacterial cell walls and inhibit metabolic processes.

Mecanismo De Acción

The mechanism of action of 6-(4-Chlorophenyl)-6-oxohexanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the ketone and carboxylic acid functional groups allows it to participate in hydrogen bonding and electrostatic interactions with target molecules.

Comparación Con Compuestos Similares

Similar Compounds

6-(4-Bromophenyl)-6-oxohexanoic acid: Similar structure with a bromine atom instead of chlorine.

6-(4-Methoxyphenyl)-6-oxohexanoic acid: Similar structure with a methoxy group instead of chlorine.

6-(4-Nitrophenyl)-6-oxohexanoic acid: Similar structure with a nitro group instead of chlorine.

Uniqueness

6-(4-Chlorophenyl)-6-oxohexanoic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis.

Actividad Biológica

6-(4-Chlorophenyl)-6-oxohexanoic acid is a compound of significant interest in various fields, particularly in medicinal chemistry and pharmacology. Its unique molecular structure, which includes a chlorophenyl group and a keto functional group, contributes to its biological activity. This article explores the biological activities of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₃ClO₃

- Molecular Weight : Approximately 240.68 g/mol

- Functional Groups :

- Chlorophenyl group

- Keto group

- Carboxylic acid

The presence of these functional groups allows the compound to participate in various biochemical interactions, influencing its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within biological systems. It is believed to modulate biochemical pathways through the following mechanisms:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways, leading to alterations in cellular processes. For instance, its structure allows for hydrogen bonding and electrostatic interactions with target molecules, enhancing its potential as an enzyme inhibitor.

- Anti-inflammatory Properties : Preliminary studies suggest that this compound exhibits anti-inflammatory effects, possibly by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition could lead to reduced production of prostaglandins, thereby alleviating inflammation.

Antimicrobial Activity

Research indicates that this compound may possess antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains, suggesting that this compound could be explored for its potential as an antimicrobial agent. Further studies are needed to quantify its efficacy against specific pathogens.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been documented in several studies. For example, it has been shown to inhibit COX enzymes at concentrations that do not produce significant toxicity, making it a candidate for further development as an anti-inflammatory drug.

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively inhibit the growth of certain bacterial strains. For instance, one study highlighted its inhibitory effects on Mycobacterium tuberculosis, suggesting a possible application in treating tuberculosis.

Dosage and Toxicity

Research on dosage effects indicates that lower concentrations of the compound exhibit beneficial anti-inflammatory effects without significant adverse reactions. However, higher doses may lead to toxicity, emphasizing the need for careful dosage optimization in therapeutic applications.

Data Table: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria | |

| Anti-inflammatory | Inhibits COX enzymes | |

| Dosage Effects | Beneficial at low doses; toxic at high doses | |

| Mechanism of Action | Enzyme inhibition |

Propiedades

IUPAC Name |

6-(4-chlorophenyl)-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO3/c13-10-7-5-9(6-8-10)11(14)3-1-2-4-12(15)16/h5-8H,1-4H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTAIFOPOCXTVCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20620426 | |

| Record name | 6-(4-Chlorophenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56721-40-5 | |

| Record name | 6-(4-Chlorophenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.